4-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid
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Overview
Description
4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound that features a unique combination of benzodioxole, dichlorophenyl, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling Reactions: The benzodioxole and triazole moieties are coupled using a thiol-based linker.
Acetylation and Amination: The final steps involve acetylation and amination reactions to introduce the benzoic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID
- 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID
Uniqueness
The uniqueness of 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H16Cl2N4O5S |
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Molecular Weight |
543.4 g/mol |
IUPAC Name |
4-[[2-[[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C24H16Cl2N4O5S/c25-15-8-16(26)10-18(9-15)30-22(14-3-6-19-20(7-14)35-12-34-19)28-29-24(30)36-11-21(31)27-17-4-1-13(2-5-17)23(32)33/h1-10H,11-12H2,(H,27,31)(H,32,33) |
InChI Key |
WRTIFWCVJREZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC(=CC(=C4)Cl)Cl)SCC(=O)NC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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